molecular formula C11H13ClN2O2 B12360676 Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate

Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate

Cat. No.: B12360676
M. Wt: 240.68 g/mol
InChI Key: ASCFWORBLVMSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate is a chemical compound belonging to the pyrazolidine family. Pyrazolidines are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a 4-chlorophenyl group attached to the pyrazolidine ring, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using methyl acrylate under basic conditions to yield the desired pyrazolidine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazolidinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyrazolidine derivatives

Scientific Research Applications

Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-fluorophenyl)pyrazolidine-4-carboxylate
  • Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate
  • Methyl 3-(4-methylphenyl)pyrazolidine-4-carboxylate

Uniqueness

Methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)pyrazolidine-4-carboxylate

InChI

InChI=1S/C11H13ClN2O2/c1-16-11(15)9-6-13-14-10(9)7-2-4-8(12)5-3-7/h2-5,9-10,13-14H,6H2,1H3

InChI Key

ASCFWORBLVMSDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNNC1C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.